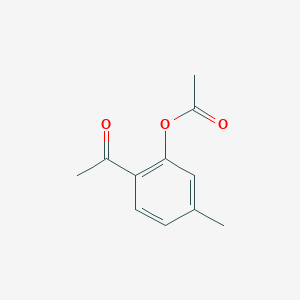
2-Acetyl-5-methylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-methylphenyl acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an acetyl group and a methyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is known for its pleasant odor and is often used in the fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylphenyl acetate typically involves the esterification of 2-Acetyl-5-methylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor is also common in industrial settings.
化学反応の分析
Types of Reactions
2-Acetyl-5-methylphenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2-Acetyl-5-methylbenzoic acid.
Reduction: 2-(1-Hydroxyethyl)-5-methylphenyl acetate.
Substitution: Various halogenated or nitrated derivatives of this compound.
科学的研究の応用
2-Acetyl-5-methylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.
作用機序
The mechanism of action of 2-Acetyl-5-methylphenyl acetate involves its interaction with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological pathways. The phenyl ring allows for interactions with aromatic receptors, contributing to its bioactivity.
類似化合物との比較
Similar Compounds
Methyl phenylacetate: Similar ester structure but with a different substituent on the phenyl ring.
Ethyl acetate: A simpler ester with no aromatic ring.
Benzyl acetate: Contains a benzyl group instead of an acetyl group.
Uniqueness
2-Acetyl-5-methylphenyl acetate is unique due to the presence of both an acetyl and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in biological systems and makes it valuable in various industrial applications.
特性
CAS番号 |
112920-14-6 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
(2-acetyl-5-methylphenyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-10(8(2)12)11(6-7)14-9(3)13/h4-6H,1-3H3 |
InChIキー |
BCELSZPYXXBWPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


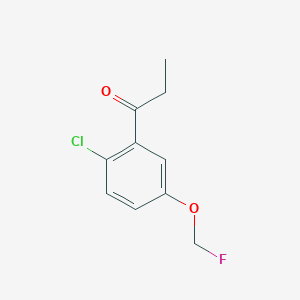
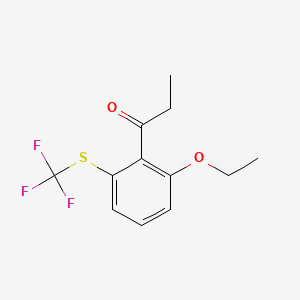

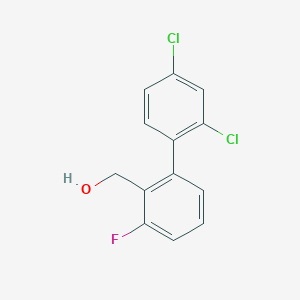
![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)
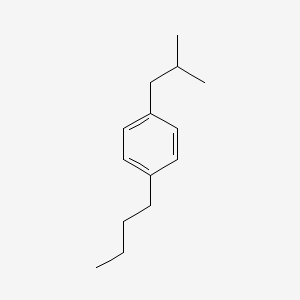
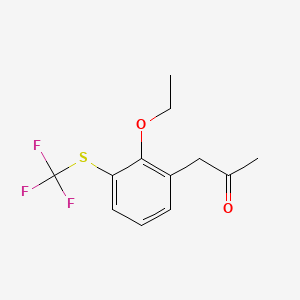
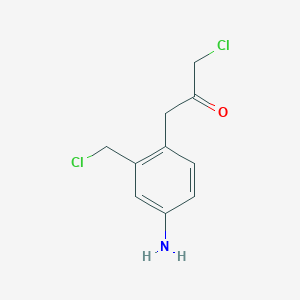
![8-Chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B14066293.png)
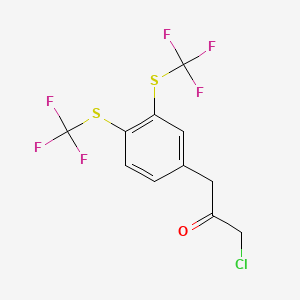
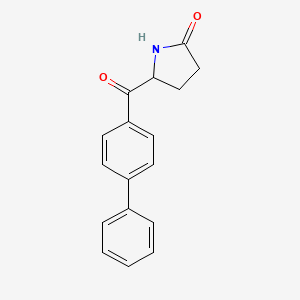
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
